![molecular formula C8H10N2O B14447537 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one CAS No. 76884-47-4](/img/structure/B14447537.png)
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired pyrrolopyrimidine derivative in good yields.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolopyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrrolopyrimidines.
Substitution: Substitution reactions can introduce different functional groups into the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include pyrrolopyrimidine oxides, dihydropyrrolopyrimidines, and substituted pyrrolopyrimidines with various functional groups.
Scientific Research Applications
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of functionalized molecules.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit tankyrase-2, an enzyme involved in the regulation of telomeres and the Wnt signaling pathway . By binding to the nicotinamide-binding site of the enzyme, the compound disrupts its activity, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure and have been extensively studied for their biological activities.
Pyrido[4,3-d]pyrimidines: Another class of heterocyclic compounds with a fused pyridine and pyrimidine ring, known for their diverse biological applications.
7-Deazaadenines: These compounds are structurally related and have been synthesized using similar cyclocondensation reactions.
Uniqueness
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one stands out due to its unique combination of a pyrrole and pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes such as tankyrase-2 highlights its potential as a therapeutic agent.
Properties
CAS No. |
76884-47-4 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C8H10N2O/c1-6-5-10-4-2-3-7(10)9-8(6)11/h5H,2-4H2,1H3 |
InChI Key |
KRYURACLPUIPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCCC2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


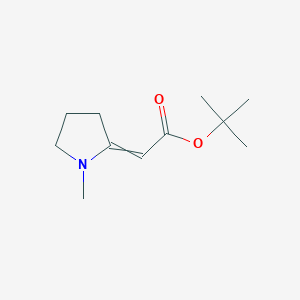
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
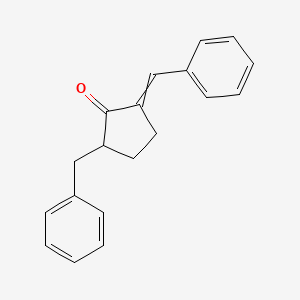
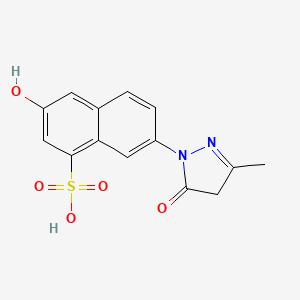
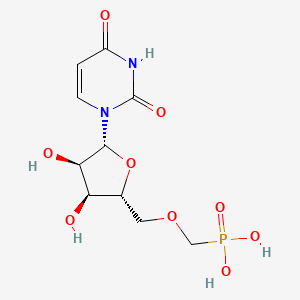
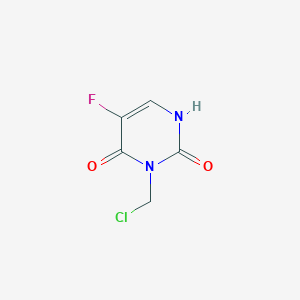
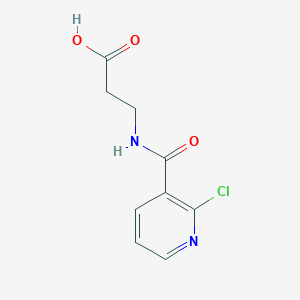
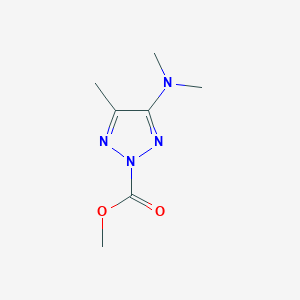
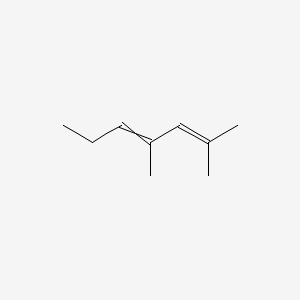

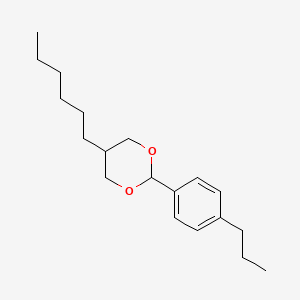


![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
